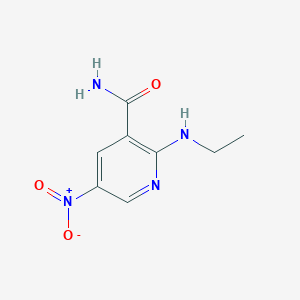
2-(Ethylamino)-5-nitropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylamino)-5-nitropyridine-3-carboxamide is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of an ethylamino group at the second position, a nitro group at the fifth position, and a carboxamide group at the third position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-5-nitropyridine-3-carboxamide typically involves the nitration of a pyridine derivative followed by the introduction of the ethylamino and carboxamide groups. One common method involves the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, which is then reacted with ethylamine to introduce the ethylamino group. The final step involves the conversion of the amino group to a carboxamide group using reagents such as acetic anhydride or other suitable acylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylamino)-5-nitropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 2-(Ethylamino)-5-aminopyridine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Ethylamino)-5-nitropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Ethylamino)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the ethylamino and carboxamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-nitropyridine-3-carboxamide: Similar structure but lacks the ethylamino group.
2-(Methylamino)-5-nitropyridine-3-carboxamide: Similar structure with a methylamino group instead of an ethylamino group.
2-(Ethylamino)-3-nitropyridine-5-carboxamide: Similar structure with different positions of the nitro and carboxamide groups.
Uniqueness
2-(Ethylamino)-5-nitropyridine-3-carboxamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethylamino group at the second position and the nitro group at the fifth position of the pyridine ring can influence its interactions with other molecules and its overall properties.
Propiedades
Número CAS |
60524-21-2 |
|---|---|
Fórmula molecular |
C8H10N4O3 |
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
2-(ethylamino)-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N4O3/c1-2-10-8-6(7(9)13)3-5(4-11-8)12(14)15/h3-4H,2H2,1H3,(H2,9,13)(H,10,11) |
Clave InChI |
ZDHXYSHCSZNVBA-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



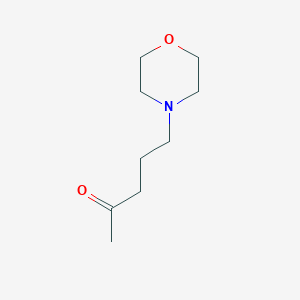


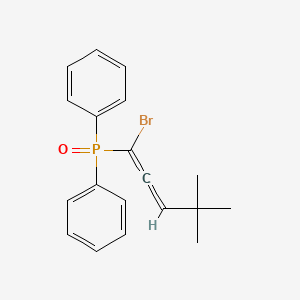
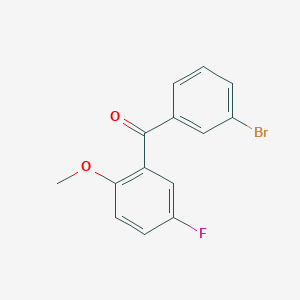
![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
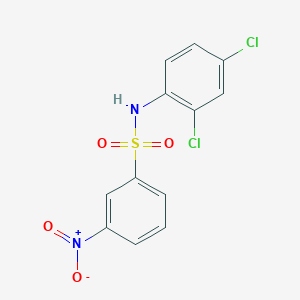
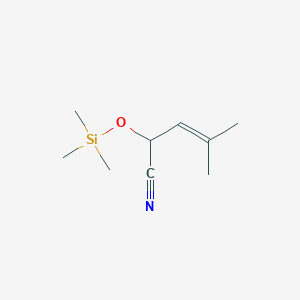
![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)

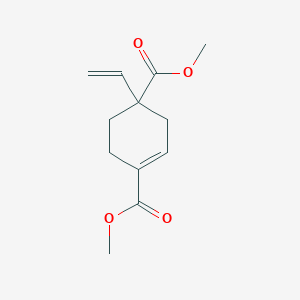
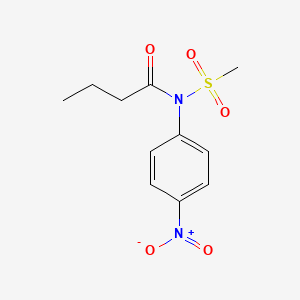
![1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14608437.png)
